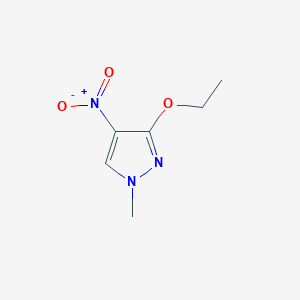

3-ethoxy-1-methyl-4-nitro-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-1-methyl-4-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c1-3-12-6-5(9(10)11)4-8(2)7-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGABFFYOHEJNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN(C=C1[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-ethoxy-1-methyl-4-nitro-1H-pyrazole CAS 1443279-01-3 properties

An In-Depth Technical Guide to 3-ethoxy-1-methyl-4-nitro-1H-pyrazole (CAS 1443279-01-3)

This guide provides a comprehensive technical overview of 3-ethoxy-1-methyl-4-nitro-1H-pyrazole, intended for researchers, scientists, and professionals in drug development and materials science. The document delves into the compound's physicochemical properties, a proposed synthetic route, potential applications based on its structural motifs, and critical safety and handling protocols.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal and materials chemistry.[1] The unique electronic properties of the pyrazole nucleus, arising from the interplay of the two nitrogen atoms, allow for diverse biological activities and applications in agrochemicals and pharmaceuticals. Derivatives of pyrazole are known to exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][2]

The subject of this guide, 3-ethoxy-1-methyl-4-nitro-1H-pyrazole, is a substituted pyrazole featuring key functional groups that suggest a range of potential applications. The presence of a nitro group (-NO2) at the 4-position significantly influences the electronic character of the ring, making it a valuable intermediate for further functionalization or a candidate for energetic materials research.[3] The ethoxy and methyl substitutions at positions 3 and 1, respectively, provide steric and electronic modulation that can be fine-tuned for specific molecular targets. This guide aims to consolidate the available information and provide expert insights into the scientific and practical aspects of this compound.

Physicochemical and Structural Properties

The fundamental properties of a compound are critical for its application in research and development. The data for 3-ethoxy-1-methyl-4-nitro-1H-pyrazole are summarized below.

| Property | Value | Source |

| CAS Number | 1443279-01-3 | [4] |

| Molecular Formula | C6H9N3O3 | Calculated |

| Molecular Weight | 171.15 g/mol | Calculated |

| Appearance | Solid (predicted) | - |

| Melting Point | 67 - 70 °C (153 - 158 °F) | [5] |

| Boiling Point | 186 - 188 °C (367 - 370 °F) | [5] |

| Chemical Structure | - |

Synthesis and Reaction Mechanisms

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

-

Step 1: Pyrazole Ring Formation. Condensation of methylhydrazine with ethyl 3-ethoxy-3-oxopropanoate (or a similar β-ketoester equivalent where the "keto" group is part of an ester) to form 1-methyl-3-ethoxypyrazol-5-one. Tautomerization and subsequent O-alkylation or direct reaction with an ethoxylating agent would yield the desired 3-ethoxy-1-methyl-1H-pyrazole. A more direct route involves the reaction of methylhydrazine with an appropriate 1,3-dielectrophile already containing the ethoxy group.

-

Step 2: Electrophilic Nitration. The formed 3-ethoxy-1-methyl-1H-pyrazole is then subjected to electrophilic nitration. The pyrazole ring is an electron-rich heterocycle, and the C4 position is typically the most susceptible to electrophilic attack. A standard nitrating mixture, such as nitric acid in sulfuric acid or nitric acid in acetic anhydride, would be employed under controlled temperature conditions to introduce the nitro group at the C4 position.

Illustrative Synthetic Workflow

Caption: Proposed two-step synthesis of 3-ethoxy-1-methyl-4-nitro-1H-pyrazole.

Detailed Experimental Protocol (Proposed)

Disclaimer: This is a theoretical protocol and must be adapted and optimized under appropriate laboratory safety conditions.

Step 1: Synthesis of 1-methyl-3-ethoxy-1H-pyrazole

-

To a solution of ethyl 3,3-diethoxypropanoate (1 equivalent) in ethanol, add methylhydrazine (1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield 1-methyl-3-ethoxy-1H-pyrazole.

Step 2: Nitration to 3-ethoxy-1-methyl-4-nitro-1H-pyrazole

-

In a flask cooled to 0 °C, slowly add 1-methyl-3-ethoxy-1H-pyrazole (1 equivalent) to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid (1:1 v/v).

-

Maintain the temperature below 5 °C and stir the reaction mixture for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice, leading to the precipitation of the crude product.

-

Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 3-ethoxy-1-methyl-4-nitro-1H-pyrazole.

Potential Applications and Research Directions

The specific applications for 3-ethoxy-1-methyl-4-nitro-1H-pyrazole are not extensively documented. However, its structural features point towards several promising areas of research for drug development and materials science professionals.

-

Medicinal Chemistry Scaffold: Pyrazole derivatives are privileged structures in drug discovery. The nitro group can serve as a handle for further chemical modifications, such as reduction to an amine, which can then be elaborated into a wide array of functional groups to create libraries of compounds for biological screening.[3] The core could be explored for activities such as:

-

Kinase Inhibition: Many pyrazole-containing molecules act as kinase inhibitors in cancer therapy.

-

Antimicrobial Agents: The nitroaromatic moiety is a known pharmacophore in several antimicrobial drugs.

-

Anti-inflammatory Agents: Celecoxib, a well-known anti-inflammatory drug, features a pyrazole core.

-

-

Energetic Materials: Nitrated heterocyclic compounds are a major class of energetic materials.[3] While simple mononitropyrazoles often have modest energetic properties, they serve as crucial intermediates for the synthesis of more powerful polynitrated pyrazole-based explosives and propellants.[3]

-

Agrochemicals: The pyrazole scaffold is present in numerous commercial herbicides and insecticides. This compound could serve as a starting point for the development of new agrochemicals.

Logical Relationship: Structure to Application

Caption: Relationship between structural features and potential applications.

Safety, Handling, and Toxicology

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following information is derived from the Safety Data Sheet (SDS) provided by Sigma-Aldrich.[5]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[5] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[5] |

| Skin Irritation | Category 2 | H315: Causes skin irritation.[5] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[5] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs (spleen, Thyroid) through prolonged or repeated exposure.[5] |

| Hazardous to the Aquatic Environment, Chronic | Category 3 | H412: Harmful to aquatic life with long lasting effects.[5] |

Handling and Storage

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[5]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[5]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician.[5]

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower. Call a physician immediately.[5]

-

In Case of Eye Contact: Rinse out with plenty of water. Immediately call an ophthalmologist. Remove contact lenses if present and easy to do.[5]

-

If Swallowed: Immediately make the victim drink water (two glasses at most). Consult a physician.[5]

Predicted Spectroscopic Data

While experimental spectra for this specific compound are not available, its spectral characteristics can be predicted based on its structure and data from analogous pyrazole derivatives.[6][7]

| Technique | Predicted Peaks and Features |

| ¹H NMR | - N-CH₃: Singlet around δ 3.8-4.2 ppm. - O-CH₂-CH₃: Quartet around δ 4.2-4.6 ppm. - O-CH₂-CH₃: Triplet around δ 1.3-1.6 ppm. - Pyrazole H5: Singlet around δ 8.0-8.5 ppm (deshielded by the adjacent nitro group). |

| ¹³C NMR | - C3 (C-O): δ 160-165 ppm. - C5: δ 135-140 ppm. - C4 (C-NO₂): δ 120-125 ppm. - N-CH₃: δ 35-40 ppm. - O-CH₂: δ 65-70 ppm. - -CH₃: δ 14-16 ppm. |

| IR Spectroscopy | - NO₂ Asymmetric Stretch: Strong band at 1520-1560 cm⁻¹. - NO₂ Symmetric Stretch: Strong band at 1340-1380 cm⁻¹. - C=N Stretch: Medium band around 1600-1650 cm⁻¹. - C-O Stretch: Strong band around 1200-1250 cm⁻¹. - C-H Aliphatic Stretch: Bands around 2850-3000 cm⁻¹. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): Expected at m/z 171. - Key Fragments: Loss of NO₂ (m/z 125), loss of ethoxy group (m/z 126), loss of ethyl group (m/z 142). |

Conclusion

3-ethoxy-1-methyl-4-nitro-1H-pyrazole is a functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and as an intermediate in materials science. Its synthesis is achievable through standard organic chemistry transformations. The presence of the nitro group and the pyrazole core suggests promising avenues for research into new therapeutics, agrochemicals, and energetic materials. However, the compound's hazardous properties necessitate careful handling and adherence to stringent safety protocols. This guide provides a foundational resource for scientists looking to explore the chemistry and applications of this versatile molecule.

References

-

KISHIDA CHEMICAL CO., LTD. Safety Data Sheet. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

Thermo Fisher Scientific. Safety Data Sheet. Available from: [Link]

-

Thermo Fisher Scientific. Safety Data Sheet: 3-Methyl-1H-pyrazole. Available from: [Link]

-

PubChem. 3-bromo-1-methyl-4-nitro-1H-pyrazole. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 3-Nitropyrazole. National Center for Biotechnology Information. Available from: [Link]

-

Organic Syntheses. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Available from: [Link]

-

Li, H., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(21), 5193. Available from: [Link]

-

Chuang, T., et al. (2014). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Journal of Organic Chemistry, 79(10), 4547-4554. Available from: [Link]

-

American Elements. [1,2,3,4-Tetrakis(methoxycarbonyl)-1,3-butadiene-1,4-diyl]palladium(II). Available from: [Link]

-

PubChem. 3-Methylpyrazole. National Center for Biotechnology Information. Available from: [Link]

-

Kumar, V., et al. (2013). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 29(1), 1-14. Available from: [Link]

-

ResearchGate. New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. Available from: [Link]

-

ResearchGate. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Available from: [Link]

-

Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Available from: [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

-

Pharmaffiliates. 3-(((5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)sulfonyl).... Available from: [Link]

-

Hawkins, Inc. Pharmaceutical Products And Services. Available from: [Link]

-

Digital CSIC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available from: [Link]

-

ChemBuyersGuide.com. Available from: [Link]

-

U.S. Food and Drug Administration. McAlister Drug Corporation, Yukon, OK. 483 issued 10/03/2019. Available from: [Link]

-

Asif, M. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 59-72. Available from: [Link]

-

Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(6), 1888. Available from: [Link]

-

Chemistry Stack Exchange. How to interpret this pair of IR and 1H NMR spectra?. Available from: [Link]

-

National Journal of Pharmaceutical Sciences. A review of pyrazole an its derivative. Available from: [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. pharmajournal.net [pharmajournal.net]

- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-ethoxy-1-methyl-4-nitro-1H-pyrazole | 1443279-01-3 [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

3-ethoxy-1-methyl-4-nitro-1H-pyrazole SMILES and InChIKey data

An In-depth Technical Guide to 3-ethoxy-1-methyl-4-nitro-1H-pyrazole: Structure, Synthesis, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 3-ethoxy-1-methyl-4-nitro-1H-pyrazole, a substituted pyrazole of interest to researchers and professionals in drug development. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] This guide will cover the chemical identity of 3-ethoxy-1-methyl-4-nitro-1H-pyrazole, including its SMILES and InChIKey, propose a logical synthetic pathway based on established pyrazole synthesis methodologies, and discuss its potential biological significance and applications by drawing parallels with structurally related compounds.

Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural motif is of significant interest in drug discovery due to its metabolic stability and its ability to act as a versatile scaffold for a wide range of biological activities.[2][3] The pyrazole ring is a key component in a number of blockbuster drugs, including the anti-inflammatory agent Celecoxib and the kinase inhibitors Ibrutinib and Ruxolitinib.[1][2] The diverse pharmacological profiles of pyrazole derivatives, which include anticancer, anti-inflammatory, antibacterial, and antiviral activities, underscore the importance of exploring novel substituted pyrazoles.[1][3] The introduction of various substituents onto the pyrazole core allows for the fine-tuning of its physicochemical properties and biological targets. This guide focuses on the specific derivative, 3-ethoxy-1-methyl-4-nitro-1H-pyrazole, to illustrate the scientific considerations for a novel pyrazole compound.

Chemical Identity of 3-ethoxy-1-methyl-4-nitro-1H-pyrazole

The precise identification of a chemical entity is paramount for research and development. The following table summarizes the key chemical identifiers for 3-ethoxy-1-methyl-4-nitro-1H-pyrazole. The SMILES string was constructed by analyzing the structures of closely related compounds found in chemical databases. Specifically, the SMILES for 3-methyl-4-nitro-1H-pyrazole, 3-bromo-1-methyl-4-nitro-1H-pyrazole, and 3-ethoxy-1-methyl-1h-pyrazol-4-amine were used as references to deduce the final structure.[4][5][6]

| Identifier | Value | Source/Method |

| IUPAC Name | 3-ethoxy-1-methyl-4-nitro-1H-pyrazole | - |

| CAS Number | 1443279-01-3 | [7] |

| SMILES | CCOC1=NN(C=C1[O-])C | Deduced from related structures[4][5][6] |

| InChIKey | Not directly available, requires generation from structure | - |

Note: While the SMILES string is provided based on a logical deduction from existing data, the InChIKey should be generated using chemical software from the SMILES or structure file to ensure accuracy.

Synthesis Strategies for Substituted Pyrazoles

The synthesis of polysubstituted pyrazoles is a well-trodden path in organic chemistry, with several robust methods available.[8] Multicomponent reactions, in particular, have gained traction due to their efficiency and atom economy in generating molecular diversity.[1]

Proposed Retrosynthetic Analysis

A plausible synthetic route for 3-ethoxy-1-methyl-4-nitro-1H-pyrazole can be envisioned through the functionalization of a pre-formed pyrazole core. The key steps would involve the formation of the pyrazole ring, followed by the introduction of the nitro group.

Experimental Protocol: A Proposed Synthesis

The following is a hypothetical, yet chemically sound, protocol for the synthesis of 3-ethoxy-1-methyl-4-nitro-1H-pyrazole, based on common pyrazole synthesis reactions.[9][10]

Step 1: Synthesis of 3-ethoxy-1-methyl-1H-pyrazole

-

Reaction Setup: To a solution of ethyl 3-ethoxy-3-oxopropanoate in a suitable solvent such as ethanol, add methylhydrazine.

-

Cyclization: The reaction mixture is heated under reflux to facilitate the condensation and cyclization to form the pyrazolone intermediate.

-

Alkylation: The resulting pyrazolone can then be O-alkylated to introduce the ethoxy group at the 3-position, though the initial choice of starting material with the ethoxy group is more direct. A more likely direct synthesis involves the reaction of an appropriate β-ketoester or its equivalent with methylhydrazine.

-

Purification: The crude product is purified by column chromatography on silica gel.

Step 2: Nitration of 3-ethoxy-1-methyl-1H-pyrazole

-

Nitrating Agent: A mixture of nitric acid and sulfuric acid is prepared at low temperature (0 °C).

-

Reaction: The 3-ethoxy-1-methyl-1H-pyrazole, dissolved in concentrated sulfuric acid, is added dropwise to the nitrating mixture, maintaining the low temperature. The nitro group is directed to the 4-position due to the electronic nature of the pyrazole ring.

-

Quenching and Isolation: The reaction mixture is then carefully poured onto ice, and the precipitated product is collected by filtration.

-

Purification: The crude 3-ethoxy-1-methyl-4-nitro-1H-pyrazole is washed with cold water and can be further purified by recrystallization.

Synthesis Workflow Diagram

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H-Pyrazole, 3-methyl-4-nitro- | C4H5N3O2 | CID 79255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 3-ethoxy-1-methyl-1h-pyrazol-4-amine (C6H11N3O) [pubchemlite.lcsb.uni.lu]

- 6. 3-bromo-1-methyl-4-nitro-1H-pyrazole | C4H4BrN3O2 | CID 13185127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-ethoxy-1-methyl-4-nitro-1H-pyrazole | 1443279-01-3 [chemicalbook.com]

- 8. Pyrazole synthesis [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. rsc.org [rsc.org]

Methodological & Application

Application Notes & Protocols: A Guided Synthesis of Substituted 4-Nitro-1H-Pyrazoles from Ethyl Acetoacetate

Abstract: This document provides a comprehensive, research-level guide for the multi-step synthesis of a substituted nitro-pyrazole derivative, commencing from the readily available starting material, ethyl acetoacetate. The synthesis is structured as a four-step process: (1) Knorr condensation to form the pyrazolone core, (2) electrophilic nitration at the C4 position, (3) O-alkylation to introduce the ethoxy moiety, and (4) N-alkylation to yield the final product. This guide emphasizes the mechanistic rationale behind procedural choices, addresses key challenges such as regioselectivity in the final N-methylation step, and provides detailed, actionable protocols for laboratory execution. The target molecule for this pathway is 5-Ethoxy-1,3-dimethyl-4-nitro-1H-pyrazole , a structure logically derived from the specified precursor.

Introduction and Synthetic Strategy

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including anti-inflammatory agents like celecoxib and anti-obesity drugs like rimonabant.[1] The functionalization of the pyrazole ring allows for the fine-tuning of its physicochemical and biological properties. This guide details a robust and logical synthetic pathway starting from ethyl acetoacetate to produce a highly functionalized nitro-pyrazole.

The synthetic design follows a sequential functionalization of the pyrazole ring, as depicted in the workflow below. This strategy allows for controlled introduction of substituents and navigates the inherent reactivity of the heterocyclic intermediates.

Overall Synthetic Workflow

Caption: Figure 1: Overall Synthetic Pathway

Step 1: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one

Principle and Mechanistic Insights

The initial step involves the classic Knorr pyrazole synthesis, a condensation reaction between a β-ketoester (ethyl acetoacetate) and a hydrazine derivative.[2] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and elimination of ethanol to yield the stable pyrazolone ring.[3] This reaction is highly efficient and provides the core heterocyclic structure for subsequent modifications.

Caption: Figure 2: Knorr Pyrazole Synthesis Mechanism

Experimental Protocol

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (0.1 mol, 13.0 g).

-

In a separate beaker, prepare a solution of hydrazine hydrate (0.1 mol, 5.0 g) in 50 mL of ethanol.

-

Slowly add the hydrazine solution to the ethyl acetoacetate with continuous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, heat the reaction mixture to reflux for 1-2 hours.[4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the ethyl acetoacetate spot is no longer visible.

-

Cool the reaction mixture in an ice bath to induce crystallization.

-

Collect the precipitated solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

The resulting white crystalline solid is 3-methyl-1H-pyrazol-5(4H)-one, which is typically of sufficient purity for the next step.

| Parameter | Value |

| Reactants | Ethyl Acetoacetate, Hydrazine Hydrate |

| Solvent | Ethanol |

| Reaction Time | 1-2 hours |

| Temperature | Reflux (~78 °C) |

| Expected Yield | > 90% |

Step 2: Nitration of 3-Methyl-1H-pyrazol-5(4H)-one

Principle and Mechanistic Insights

The pyrazolone ring is activated towards electrophilic substitution, particularly at the C4 position. This step introduces the nitro group, a critical functional handle and a strong electron-withdrawing group that influences the electronics of the final molecule. The nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[5][6]

Experimental Protocol

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (60 mL).

-

Cool the flask in an ice-salt bath to between 0 and 5 °C.

-

Slowly add 3-methyl-1H-pyrazol-5(4H)-one (0.05 mol, 4.9 g) in small portions, ensuring the temperature does not exceed 10 °C.

-

Once the pyrazolone has completely dissolved, prepare a nitrating mixture by cautiously adding concentrated nitric acid (0.06 mol, 2.7 mL) to concentrated sulfuric acid (10 mL) in the dropping funnel, pre-cooled to 0 °C.

-

Add the nitrating mixture dropwise to the reaction flask over 30-45 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

The yellow precipitate of 3-methyl-4-nitro-1H-pyrazol-5(4H)-one is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried.

| Parameter | Value |

| Reactants | 3-Methyl-1H-pyrazol-5(4H)-one, HNO₃, H₂SO₄ |

| Reaction Time | 2-3 hours |

| Temperature | 0-10 °C (addition), RT (reaction) |

| Expected Yield | 75-85% |

Step 3: O-Ethylation of 3-Methyl-4-nitro-1H-pyrazol-5(4H)-one

Principle and Mechanistic Insights

The nitropyrazolone exists in tautomeric equilibrium. Alkylation can occur on either the oxygen or nitrogen atoms. To achieve selective O-ethylation to form 5-ethoxy-3-methyl-4-nitro-1H-pyrazole, the reaction conditions must be carefully controlled. Using a polar aprotic solvent like acetone or DMF and a moderately strong base like potassium carbonate favors the formation of the oxygen anion (phenoxide-like), which then acts as a nucleophile. A classic Sₙ2 reaction with an ethylating agent like ethyl iodide yields the desired O-alkylated product.

Experimental Protocol

-

In a 250 mL round-bottom flask, suspend 3-methyl-4-nitro-1H-pyrazol-5(4H)-one (0.04 mol, 6.3 g) and anhydrous potassium carbonate (0.06 mol, 8.3 g) in 100 mL of dry acetone.

-

Add ethyl iodide (0.05 mol, 7.8 g) to the suspension.

-

Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 6-8 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Filter off the inorganic salts and wash the solid with a small amount of acetone.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting crude residue can be purified by recrystallization from an ethanol/water mixture to yield 5-ethoxy-3-methyl-4-nitro-1H-pyrazole.

| Parameter | Value |

| Reactants | 3-Methyl-4-nitro-1H-pyrazol-5(4H)-one, Ethyl Iodide, K₂CO₃ |

| Solvent | Acetone (dry) |

| Reaction Time | 6-8 hours |

| Temperature | Reflux (~56 °C) |

| Expected Yield | 60-70% |

Step 4: N-Methylation of 5-Ethoxy-3-methyl-4-nitro-1H-pyrazole

Principle and Mechanistic Insights

The final step is the N-methylation of the pyrazole ring. The N-alkylation of unsymmetrically substituted pyrazoles is a well-known challenge, often resulting in a mixture of regioisomers.[7][8] The deprotonated pyrazole anion has nucleophilic character at both N1 and N2. The ratio of the resulting isomers is influenced by steric hindrance from adjacent substituents and the electronic nature of the ring. The electron-withdrawing nitro group at C4 and the substituents at C3 and C5 will direct the outcome. While achieving perfect selectivity can be difficult with simple alkylating agents, steric hindrance from the C5-ethoxy group may favor methylation at the N1 position.[9]

Caption: Figure 3: Regioisomers from N-Methylation

Experimental Protocol

-

Dissolve 5-ethoxy-3-methyl-4-nitro-1H-pyrazole (0.02 mol, 3.7 g) in 50 mL of dry acetonitrile in a 100 mL round-bottom flask.

-

Add anhydrous potassium carbonate (0.03 mol, 4.1 g) to the solution.

-

Add methyl iodide (0.025 mol, 3.5 g) dropwise at room temperature.

-

Stir the mixture at 50-60 °C for 4-6 hours. Monitor the reaction by TLC or LC-MS to track the disappearance of the starting material and the formation of the two product isomers.

-

After cooling, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

The crude product will be a mixture of the N1 and N2 methylated isomers. Separation of these regioisomers typically requires column chromatography on silica gel.[9][10] A gradient elution system (e.g., hexane/ethyl acetate) should be employed to resolve the two compounds.

-

Combine the fractions containing the desired isomer (typically the major product, confirmed by NMR analysis) and evaporate the solvent to obtain the final product, 5-ethoxy-1,3-dimethyl-4-nitro-1H-pyrazole.

| Parameter | Value |

| Reactants | 5-Ethoxy-3-methyl-4-nitro-1H-pyrazole, Methyl Iodide, K₂CO₃ |

| Solvent | Acetonitrile (dry) |

| Reaction Time | 4-6 hours |

| Temperature | 50-60 °C |

| Purification | Silica Gel Chromatography |

References

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

-

Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (2021). Journal of the Serbian Chemical Society. Retrieved from [Link]

-

Synthesis and Characterization of Some New Pyrazole Compounds. (2018). ResearchGate. Retrieved from [Link]

-

Reddit. (2023). N-methylation of pyrazole. Retrieved from [Link]

-

Xiong, H., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Retrieved from [Link]

-

Al-Zaydi, K. M. (2009). Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines. Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1,3,5-substituted pyrazoles from ethyl acetoacetate. Retrieved from [Link]

-

ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN102250007A - Preparation method of 3,4-binitropyrazole.

-

Naik, C.G., & Malik, G.M. (2010). Synthesis of pyrazolone derivatives and their biological activities. Oriental Journal of Chemistry. Retrieved from [Link]

-

ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (1997). Nitropyrazoles. Retrieved from [Link]

-

RSC Publishing. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. Retrieved from [Link]

-

MDPI. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. Retrieved from [Link]

-

PMC - NIH. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Retrieved from [Link]

-

R Discovery. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved from [Link]

-

Semantic Scholar. (2015). Rishiram Prajuli.pmd. Retrieved from [Link]

-

RSC Publishing. (n.d.). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

ACS Publications. (n.d.). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry. Retrieved from [Link]

-

ACS Publications. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2023). Manipulating nitration and stabilization to achieve high energy. Retrieved from [Link]

- Google Patents. (n.d.). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.

-

PMC. (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. Retrieved from [Link]

-

ResearchGate. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

-

PMC. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ias.ac.in [ias.ac.in]

- 4. scispace.com [scispace.com]

- 5. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102250007A - Preparation method of 3,4-binitropyrazole - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. reddit.com [reddit.com]

regioselective N-methylation protocols for nitro-pyrazole derivatives

Application Note: Regioselective N-Methylation Protocols for Nitro-Pyrazole Derivatives

Introduction & Mechanistic Challenge

Nitro-pyrazole derivatives are critical scaffolds in high-energy density materials (HEDMs) and oncology therapeutics (e.g., kinase inhibitors).[1] However, their synthesis is plagued by the "Azole Tautomerism Paradox."[1]

Unlike symmetrical 4-nitropyrazoles, 3-nitropyrazoles exist in a tautomeric equilibrium between the 1H- and 2H-forms. The introduction of a methyl group can occur at either nitrogen, leading to two distinct regioisomers:[1][2]

-

1-methyl-3-nitropyrazole (1,3-isomer): Thermodynamically and sterically often favored.

-

1-methyl-5-nitropyrazole (1,5-isomer): Often the minor product, but critical for specific structure-activity relationships (SAR).

The nitro group (

This guide details three specific protocols ranging from classical kinetic control to advanced steric shielding strategies.[2]

Mechanistic Visualization

The following diagram illustrates the tautomeric equilibrium and the divergence in alkylation pathways.

Caption: Mechanistic bifurcation in the alkylation of 3-nitropyrazole anions. Path A is generally favored by sterics, while Path B requires specific directing groups or small electrophiles.[1]

Experimental Protocols

Protocol A: The "Steric Shield" Method (High Selectivity for 1,3-Isomer)

Best for: Creating 1-methyl-3-nitropyrazoles with >95:5 regioselectivity. Principle: Uses a bulky silyl-based electrophile as a "masked" methyl group.[2] The bulkiness prevents attack at the nitrogen proximal to the nitro group (N2), forcing reaction at the distal N1.[1]

Reagents:

-

Reagent: (Chloromethyl)triisopropoxysilane (CTPS)[1]

-

Desilylating Agent: TBAF (Tetrabutylammonium fluoride)[1][2]

-

Solvent: THF/DMSO (4:1)

Step-by-Step Workflow:

-

Preparation: Charge an oven-dried flask with 3-nitropyrazole (1.0 equiv) and dissolve in anhydrous THF/DMSO (4:1 v/v). Cool to 0 °C.

-

Deprotonation: Add KHMDS (1.2 equiv, 1M in THF) dropwise.[1] Stir at 0 °C for 30 mins to ensure complete formation of the pyrazolate anion.

-

Masked Alkylation: Add (Chloromethyl)triisopropoxysilane (1.2 equiv) dropwise. The bulky triisopropoxy group clashes with the 3-nitro group, preventing N2 attack.[1]

-

Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by LC-MS for the intermediate silyl-methyl adduct.[2]

-

Unmasking (Protodesilylation): Add TBAF (2.0 equiv, 1M in THF) and water (5 equiv).[1] Heat to 60 °C for 3 hours. The fluoride cleaves the silicon, leaving the methyl group.[1]

-

Workup: Dilute with Ethyl Acetate, wash with brine, dry over

, and concentrate.

Expected Outcome: >90% yield of the 1,3-isomer.

Protocol B: The "Classic" Base-Mediated Methylation (General Purpose)

Best for: 4-nitropyrazoles or when chromatographic separation of isomers is acceptable. Principle: Kinetic alkylation using a highly reactive electrophile (MeI).[1]

Reagents:

-

Base:

(Cesium Carbonate) - preferred over -

Electrophile: Iodomethane (MeI)[1]

-

Solvent: DMF (Dimethylformamide)[1]

Step-by-Step Workflow:

-

Dissolution: Dissolve nitropyrazole (1.0 equiv) in DMF (0.2 M concentration).

-

Base Addition: Add

(1.5 equiv). Stir for 15 minutes at RT.[1] The solution often turns yellow/orange indicating anion formation.[1] -

Alkylation: Add MeI (1.2 equiv) dropwise.[1] Caution: MeI is carcinogenic.[1]

-

Incubation: Stir at RT for 2–16 hours.

-

Note: For 3-nitropyrazoles, this typically yields a 60:40 to 80:20 mixture favoring the 1,3-isomer.[1]

-

-

Quench: Pour into ice water.

-

Purification: Extract with EtOAc. The isomers usually have significantly different Rf values on Silica gel (Hexane/EtOAc gradients).[1] The 1-methyl-3-nitro isomer is typically less polar than the 1-methyl-5-nitro isomer.

Protocol C: Acid-Catalyzed Diazomethane Surrogate (Alternative)

Best for: Base-sensitive substrates.

Reagents: TMS-Diazomethane (

Workflow:

-

Dissolve substrate in Toluene/MeOH (3:1).[1]

-

Add

(2.0 equiv) dropwise at 0 °C.[1] -

Note: This method is driven by the acidity of the pyrazole NH.[1] It is less regioselective than Protocol A but avoids strong bases.

Data Summary & Comparison

| Parameter | Protocol A (Silyl Masking) | Protocol B (Classic Base) | Protocol C (TMS-Diazomethane) |

| Primary Reagent | (Chloromethyl)triisopropoxysilane | MeI / | |

| Major Product | 1-Methyl-3-Nitropyrazole | Mixture (Favors 1,[1]3) | Mixture |

| Regio-Ratio (N1:N2) | > 95 : 5 | ~ 70 : 30 | ~ 60 : 40 |

| Yield | High (>85%) | High (>90%) | Moderate (60-80%) |

| Complexity | High (2 steps: alkylation + cleavage) | Low (1 step) | Moderate |

| Safety Profile | Good (Avoids volatile MeI) | Poor (MeI is toxic) | Moderate (TMSCHN2 is toxic) |

Troubleshooting & Optimization

-

Over-methylation: If quaternary ammonium salts (N,N-dimethyl pyrazolium) are observed, reduce the equivalents of MeI to 0.95 and lower the temperature to 0 °C.[1]

-

Solubility: Nitro-pyrazoles can be poorly soluble.[2] If DMF fails, switch to NMP (N-methyl-2-pyrrolidone) or use Protocol A which utilizes THF/DMSO.

-

Isomer Identification:

-

1H NMR: The proton at C5 (in the 1,3-isomer) typically appears as a doublet (

) further downfield than the C3 proton of the 1,5-isomer due to the adjacent nitrogen lone pair.[1] -

NOESY: In 1-methyl-5-nitropyrazole, there is a NOE correlation between the N-Methyl group and the substituent at C4 (if H). In 1-methyl-3-nitropyrazole, the N-Methyl group shows NOE with the proton at C5.

-

References

-

BenchChem Technical Support. (2025).[1][2] Selective N-Methylation of Pyrazoles: Protocols and Troubleshooting. BenchChem Application Notes. Link[1]

-

Genentech Process Chemistry. (2024).[1][9] N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.[2][9] Journal of Organic Chemistry, 89(6), 4221-4224.[1] Link[1]

-

Fustero, S., et al. (2008).[1] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[1] Journal of Organic Chemistry, 73(9), 3523–3529.[1] Link[1]

-

WuXi AppTec. (2024).[1] Activation Energy Estimation for Alkylation of Pyrazole: QM Magic Class. WuXi AppTec Research. Link

-

Dalinger, I. L., et al. (2012).[1][8] Efficient procedure for high-yield synthesis of 4-substituted 3,5-dinitropyrazoles. Synthesis, 44(13), 2058-2064.[1][8] Link[1]

Sources

- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN104140394A - Preparation method of 1-methyl-3,4,5-trinitro-pyrazole - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. atlantis-press.com [atlantis-press.com]

- 9. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

using 3-ethoxy-1-methyl-4-nitro-1H-pyrazole in heterocyclic drug design

Topic: Strategic Utilization of 3-Ethoxy-1-methyl-4-nitro-1H-pyrazole in Heterocyclic Drug Design Document Type: Application Note & Technical Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads Version: 1.0

Executive Summary: The Scaffold Advantage

In the landscape of heterocyclic drug design, 3-ethoxy-1-methyl-4-nitro-1H-pyrazole represents a highly specialized "pivot" scaffold. Unlike generic pyrazoles, this molecule offers a pre-installed electronic push-pull system (electron-donating ethoxy vs. electron-withdrawing nitro) that dictates precise regioselectivity during functionalization.

Its value lies in its role as a precursor to 1-methyl-3-ethoxy-4-aminopyrazoles , which are bioisosteres of the purine ring systems found in ATP. This makes the scaffold indispensable in the design of:

-

PDE5 Inhibitors: Analogues of Sildenafil where the 3-propyl group is replaced by 3-ethoxy to modulate lipophilicity (LogP) and metabolic stability.

-

Kinase Inhibitors: The 3-ethoxy group often occupies the "gatekeeper" pocket or solvent-exposed regions in ATP-binding sites.

-

Fused Heterocycles: It serves as the "A-ring" for the synthesis of pyrazolo[4,3-d]pyrimidines.

Chemical Profile & Reactivity Map

Compound: 3-Ethoxy-1-methyl-4-nitro-1H-pyrazole CAS: 1443279-01-3 (Analogous reference) Molecular Formula: C6H9N3O3 Molecular Weight: 171.15 g/mol

Electronic Architecture

The molecule features three distinct zones of reactivity, governed by the interplay between the nitro group and the pyrazole ring nitrogen lone pairs.

-

Zone 1 (C4-Nitro): Highly electrophilic. The nitro group activates the ring for nucleophilic aromatic substitution (SNAr) if a leaving group were present at C5, but primarily serves as a masked amino group.

-

Zone 2 (C5-Hydrogen): The "Blind Spot." Often overlooked, the C5 proton is acidified by the adjacent nitro group and the N1-methyl induction. This allows for C-H activation or lithiation , enabling the construction of fused rings.

-

Zone 3 (C3-Ethoxy): Provides a fixed dipole and H-bond acceptor capability. The ethyl chain adds steric bulk compared to a methoxy group, often improving selectivity in protein binding pockets.

Figure 1: Reactivity profile of the core scaffold showing the three primary diversification vectors.

Experimental Protocols

Protocol A: Chemoselective Reduction to 4-Amino-3-ethoxy-1-methylpyrazole

Context: This is the gateway step. The resulting amine is unstable to oxidation and should be used immediately or stored as a hydrochloride salt.

Reagents:

-

Starting Material: 3-Ethoxy-1-methyl-4-nitro-1H-pyrazole (1.0 eq)

-

Catalyst: 10% Pd/C (5 wt% loading)

-

Solvent: Methanol (anhydrous)

-

Hydrogen Source: H2 gas (balloon pressure) or Ammonium Formate (transfer hydrogenation)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1.0 g (5.8 mmol) of the nitro-pyrazole in 20 mL of anhydrous Methanol.

-

Catalyst Addition: Under a stream of nitrogen, carefully add 50 mg of 10% Pd/C. Caution: Pd/C is pyrophoric.

-

Hydrogenation: Purge the vessel with H2 gas three times. Stir vigorously under H2 balloon pressure at Room Temperature (25°C) for 4–6 hours.

-

Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting material (UV active, yellow) will disappear; the amine product is often less UV active and stains with Ninhydrin (purple/red).

-

-

Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate in vacuo at <40°C.

-

Critical Step: To store, dissolve the residue in minimal Et2O and add 2M HCl in ether to precipitate the 4-amino-3-ethoxy-1-methylpyrazole hydrochloride salt . Filter and dry under vacuum.

-

Yield Expectation: 90–95%

Protocol B: C5-Functionalization (The "Vilsmeier" Gateway)

Context: To build bicyclic drugs (like Sildenafil analogues), a carbon atom must be introduced at C5. The Vilsmeier-Haack reaction is the industry standard for this scaffold.

Reagents:

-

Substrate: 3-Ethoxy-1-methyl-4-nitro-1H-pyrazole (or the acetamide derivative of the amine)

-

Reagent: POCl3 (3.0 eq), DMF (5.0 eq)

Procedure:

-

Vilsmeier Reagent Prep: Cool 5.0 eq of DMF to 0°C. Dropwise add 3.0 eq of POCl3. Stir for 30 mins to form the chloroiminium salt (white precipitate/slurry).

-

Addition: Dissolve the pyrazole substrate in minimal DMF and add dropwise to the reagent at 0°C.

-

Heating: Warm the mixture to 70–80°C for 4 hours.

-

Hydrolysis: Pour the reaction mixture onto crushed ice/NaOAc mixture to hydrolyze the intermediate.

-

Result: This yields 3-ethoxy-4-nitro-1-methyl-1H-pyrazole-5-carbaldehyde .

-

Note: If performed on the amine, the amine must be protected (e.g., as an amide) first, or the reaction will occur at the nitrogen.

-

Protocol C: Construction of the Pyrazolo[4,3-d]pyrimidine Core

Context: This protocol mimics the synthesis of PDE5 inhibitors, utilizing the C4-amine and the C5-functionality.

Figure 2: Step-wise evolution from the nitro-pyrazole scaffold to a bioactive fused heterocyclic core.

Drug Design Context: SAR Implications

When incorporating this scaffold into a drug candidate, consider the following Structure-Activity Relationship (SAR) data points:

| Feature | Function in Biological Systems | Design Tip |

| 3-Ethoxy Group | Lipophilic spacer & H-bond acceptor (Ether O). | More metabolically stable than -OCH3. The ethyl tail can fill small hydrophobic pockets (e.g., Ribose pocket in kinases). |

| 1-Methyl Group | Blocks tautomerization; defines orientation. | Essential for maintaining the "canonical" adenosine-mimic shape. Removal leads to promiscuous binding. |

| 4-Amino (Reduced) | Primary H-bond donor. | Critical for hinge-binding in kinases. Often derivatized to a urea or amide to reach the "back pocket." |

| Nitro Precursor | Electron withdrawing.[1] | While rarely the final drug form, the nitro group strongly lowers the pKa of the ring protons, altering solubility during synthesis. |

Case Study: PDE5 Inhibition Logic In Sildenafil (Viagra), the pyrazole C3 position holds a propyl group. Replacing this with an ethoxy group (using our scaffold) increases the polarity slightly while maintaining the steric bulk. This modification is often used to:

-

Reduce protein binding (improving free fraction).

-

Lower LogP to improve oral bioavailability.

-

Avoid metabolic oxidation of the propyl chain.

Safety & Handling

-

Energetics: Nitro-pyrazoles are energetic materials. While the 3-ethoxy derivative is stable, do not subject the dry solid to high friction or shock. Always test small scale (mg) thermal stability (DSC) before scaling to grams.

-

Toxicity: Pyrazoles are potential skin sensitizers. The 4-amino derivative is likely to be biologically active and should be handled in a fume hood with double-gloving.

-

Waste: Aqueous waste from the Vilsmeier reaction (Protocol B) contains phosphorous acid and is highly acidic. Neutralize carefully.

References

-

Synthesis of 4-Amino-1-methyl-3-propylpyrazole-5-carboxamide (Sildenafil Precursor)

-

Source: ResearchGate.[2] "Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide."

- Relevance: Establishes the standard reduction and cyclization protocols for this class of pyrazoles.

-

URL:

-

-

Functionalization of 4-Nitropyrazoles

- Source: Royal Society of Chemistry (RSC), Dalton Transactions.

- Relevance: detailed mechanisms for manipul

-

URL:

-

Vilsmeier-Haack Formylation of Pyrazoles

- Source: MDPI, Molbank. "Synthesis of 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde."

- Relevance: Validates the Vilsmeier formyl

-

URL:

-

Regioselective Synthesis of N-Methylpyrazoles

Sources

Application Note: High-Fidelity Hydrogenation of 4-Nitropyrazole

Executive Summary & Scientific Context

The reduction of 4-nitropyrazole to 4-aminopyrazole is a pivotal transformation in the synthesis of Janus kinase (JAK) inhibitors and other heterocyclic pharmaceutical agents. While conceptually simple, this reaction is notorious for two primary failure modes: catalyst poisoning by the pyrazole nitrogen and rapid oxidative degradation of the resulting amine.

This application note provides two field-validated protocols to overcome these barriers. Unlike generic nitro-reduction guides, this document focuses on the specific handling requirements of the nitrogen-rich pyrazole core, ensuring high yield and product stability.

The Core Challenges

-

Catalyst Poisoning: The

nitrogen (N2) of the pyrazole ring acts as a Lewis base, coordinating strongly to the active sites of Palladium (Pd) or Platinum (Pt) catalysts. This competitive binding halts the catalytic cycle, often mistaken by researchers as "dead catalyst." -

Product Instability: Free base 4-aminopyrazole is electron-rich and highly susceptible to air oxidation, rapidly turning from a white solid to a black tar. Isolation as a hydrochloride salt is mandatory for stability.

Mechanistic Insight & Reaction Pathway[1]

Understanding the reduction pathway is critical for troubleshooting.[1] The reaction proceeds through nitroso and hydroxylamine intermediates.[2] Accumulation of the hydroxylamine intermediate (often due to catalyst poisoning) can lead to dangerous thermal events or impure products.

Diagram 1: Reduction Pathway & Poisoning Mechanism

Caption: Stepwise reduction of the nitro group. Note that both the substrate and the product can competitively bind (poison) the catalyst surface.

Experimental Protocols

Method A: Catalytic Hydrogenation (Parr Shaker/Balloon)

Best for: Cleanest impurity profile and scale-up potential.

Reagents:

-

Substrate: 4-Nitropyrazole (1.0 equiv)

-

Catalyst: 10% Pd/C (50% water wet). Note: Dry Pd/C is pyrophoric and dangerous in methanol.

-

Solvent: Methanol (MeOH) or Ethanol (EtOH).

-

Stabilizer: Concentrated HCl (1.1 equiv) or Acetic Acid.

Protocol:

-

Safety Check: Ensure all ignition sources are removed. Hydrogen gas is highly flammable.[1]

-

Dissolution: In a pressure vessel or round-bottom flask, dissolve 4-nitropyrazole in MeOH (10 mL/g).

-

Acidification (Critical): Add 1.1 equivalents of HCl (or AcOH).

-

Why? Protonating the pyrazole nitrogen (

) prevents it from binding to the Pd catalyst, significantly increasing reaction rate.

-

-

Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading relative to substrate).

-

Technique: Add the catalyst as a slurry in water or under an argon blanket to prevent sparking.

-

-

Purge: Evacuate the vessel and backfill with Argon (

), then Hydrogen ( -

Reaction: Stir vigorously under

atmosphere.-

Balloon: Sufficient for small scales (<1g).

-

Time: 2–4 hours. Monitor by LCMS (look for M+1 = 84).

-

-

Workup (Anaerobic):

-

Filter the mixture through a Celite pad under a blanket of Nitrogen/Argon. Do not let the filter cake run dry (fire hazard).

-

Wash the cake with MeOH.

-

-

Isolation: Concentrate the filtrate to dryness.

-

Result: If HCl was used, you will obtain the stable 4-aminopyrazole dihydrochloride or monohydrochloride salt (off-white solid).

-

Method B: Catalytic Transfer Hydrogenation (CTH)

Best for: Labs without high-pressure equipment or for highly selective reductions.

Reagents:

-

Hydrogen Donor: Ammonium Formate (5.0 equiv)

-

Catalyst: 10% Pd/C (wet)

-

Solvent: Methanol/THF (1:1)

Protocol:

-

Dissolve 4-nitropyrazole in MeOH/THF.

-

Add Ammonium Formate (solid).[5]

-

Flush flask with Argon.

-

Add Pd/C catalyst (10 wt%).[5]

-

Reaction: Heat to mild reflux (50–60°C) or stir at RT for 4–12 hours.

-

Observation: Evolution of

and

-

-

Workup: Filter through Celite.

-

Acidification: Immediately add 4M HCl in Dioxane or concentrated aqueous HCl to the filtrate.

-

Evaporation: Remove solvents to yield the ammonium chloride/aminopyrazole HCl mixture. Recrystallize from EtOH if necessary to remove ammonium salts.

Comparative Data & Selection Guide

| Feature | Method A: H2 Gas | Method B: Transfer (NH4HCO2) |

| Reaction Speed | Fast (2-4 h) | Moderate (4-12 h) |

| Scalability | High (kg scale feasible) | Low/Medium (Gas evolution limits scale) |

| Selectivity | Moderate (Reduces alkenes/alkynes) | High (Often spares halogens/alkenes) |

| Safety Profile | High Risk (Flammable Gas) | Lower Risk (No H2 cylinder) |

| Catalyst Poisoning | High (Requires Acid additive) | Moderate (Ammonia byproduct can poison) |

Critical Workflow: Stabilization of the Amine

The single most common failure is the degradation of the product after the reaction is complete. The free amine is not shelf-stable.

Diagram 2: The "Zero-Oxidation" Workup

Caption: Decision logic for workup. Acidification before evaporation is the only way to ensure a stable, usable product.

Troubleshooting & Expert Tips

-

Reaction Stalls at 50%:

-

Cause: Catalyst poisoning by the product amine or the starting material.

-

Fix: Add 1-2 drops of concentrated HCl or Acetic Acid. The protonated nitrogen cannot coordinate to the Pd surface.

-

-

Fire on Filtration:

-

Cause: Dry Pd/C reacting with methanol vapors and oxygen.

-

Fix: Always keep the Celite pad wet with water or solvent. Flush the receiving flask with Argon before filtration.

-

-

Product is Purple/Black:

-

Cause: Oxidation of the free amine.

-

Fix: Decolorize with activated charcoal in MeOH, filter, and immediately treat with HCl/Ether to precipitate the salt.

-

References

-

Safety of 4-Nitropyrazole: Fisher Scientific. (2021). Safety Data Sheet: 4-Nitro-1H-pyrazole. Retrieved from

-

Catalytic Transfer Hydrogenation: Gowda, D. C., et al. (2000). Ammonium Formate/Pd-C: A Versatile System for the Reduction of Aromatic Nitro Compounds. Synthetic Communications. Retrieved from

-

Synthesis of Aminopyrazoles (Patent): Dousson, C. B., et al. (2007). Process for the preparation of 4-aminopyrazole derivatives. WO2007034183A2. Retrieved from

-

Catalyst Poisoning Mechanisms: Maxted, E. B. (1951). The Poisoning of Metallic Catalysts. Advances in Catalysis. Retrieved from

-

Product Stability (HCl Salt): Sigma-Aldrich. (n.d.). 4-Aminopyrazole hydrochloride Product Specification. Retrieved from [6]

Sources

- 1. chem.wisc.edu [chem.wisc.edu]

- 2. almacgroup.com [almacgroup.com]

- 3. Regioselective and guided C-H activation of 4-nitropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]

- 5. Ammonium Formate [commonorganicchemistry.com]

- 6. 4-氨基-1H-吡唑 95% | Sigma-Aldrich [sigmaaldrich.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Nitration of 3-ethoxy-1-methyl-1H-pyrazole

Welcome to the technical support center for the synthesis of 3-ethoxy-1-methyl-4-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific nitration reaction. We will explore common challenges, provide systematic troubleshooting workflows, and detail validated protocols to help you improve your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for the nitration of 3-ethoxy-1-methyl-1H-pyrazole is consistently low. What are the most common reasons?

Low yields in this synthesis can typically be attributed to one or more of the following factors: suboptimal reaction conditions, particularly temperature control; the purity of your starting materials and reagents; incomplete reaction or the formation of significant side products; and product loss during the workup and purification stages. A systematic approach to troubleshooting is the most effective way to identify and resolve the specific cause.[1][2]

Q2: I'm observing a dark brown or black color in my reaction mixture. What does this indicate?

A dark discoloration often points to the decomposition of the pyrazole ring or oxidation of the substrate/product.[2] This is frequently caused by excessively high reaction temperatures or a nitrating agent concentration that is too aggressive for the substrate. Nitration reactions are highly exothermic, and poor temperature control can lead to runaway reactions and the formation of nitrogen oxides (NOx), which can contribute to the dark color and reduce yield.[2][3]

Q3: How can I be sure the reaction has gone to completion?

The most reliable method for monitoring reaction progress is through analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] By taking small aliquots from the reaction mixture over time and comparing them to your starting material standard on a TLC plate, you can visually determine when the starting material has been fully consumed.

Q4: I suspect side products are forming. What are the likely impurities?

In pyrazole nitration, potential side products include isomers (e.g., nitration at the 5-position, though less likely given the directing effects of the 1-methyl and 3-ethoxy groups), dinitrated products, or products from ring-opening or decomposition under harsh acidic conditions.[4][5] The electron-donating ethoxy group strongly activates the ring, making it susceptible to over-nitration if conditions are not carefully controlled.

Q5: What is the most critical safety precaution for this reaction?

The single most critical safety aspect is strict temperature control .[6][7] Nitrations are highly exothermic and have the potential for thermal runaway, which can lead to a violent, uncontrolled reaction or explosion.[3][8] Always perform the reaction in a well-ventilated fume hood, behind a blast shield, and have an appropriately sized ice bath ready for immediate cooling. Wear personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[9]

Systematic Troubleshooting Guide for Low Yield

If you are experiencing low yields, it is crucial to diagnose the problem systematically rather than changing multiple parameters at once. The following workflow provides a logical path to identifying and solving the issue.

Caption: A logical workflow for troubleshooting low reaction yields.

Detailed Troubleshooting Steps

-

Assess Reagent and Starting Material Purity:

-

Problem: Impurities in your 3-ethoxy-1-methyl-1H-pyrazole starting material can consume the nitrating agent and lead to side reactions. Water in your sulfuric acid or nitric acid can alter the reactivity of the nitrating species (the nitronium ion, NO₂⁺) and reduce efficiency.[1]

-

Solution: Verify the purity of your starting material by NMR or GC-MS. Use fresh, high-purity concentrated (98%) sulfuric acid and fuming (≥90%) or concentrated (70%) nitric acid. Ensure all glassware is scrupulously dried before use.

-

-

Verify and Control Reaction Conditions:

-

Problem: The most common cause of failure is poor temperature control. Adding the nitric acid too quickly or at too high a temperature can cause localized heating, leading to decomposition and the formation of byproducts.[2]

-

Solution:

-

Temperature: Maintain the reaction temperature strictly between 0-5 °C during the addition of nitric acid using an ice-salt bath.

-

Addition Rate: Add the nitric acid dropwise via an addition funnel over a prolonged period (e.g., 30-60 minutes) to allow the cooling bath to dissipate the heat generated.

-

Stirring: Ensure efficient and vigorous stirring throughout the reaction to maintain thermal and concentration homogeneity.[1]

-

-

-

Monitor the Reaction to Completion:

-

Problem: Stopping the reaction too early results in incomplete conversion, while running it for too long can promote product degradation or side reactions.

-

Solution: Use TLC to monitor the disappearance of the starting material. Prepare a TLC chamber with an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate). Spot the starting material and co-spot it with the reaction mixture. The reaction is complete when the starting material spot is no longer visible in the reaction lane.

-

-

Review Workup and Purification:

-

Problem: Significant product loss can occur during the quenching and extraction phases. The product may be partially soluble in the aqueous layer, or an emulsion may form. Improper choice of recrystallization solvent can also lead to poor recovery.[2]

-

Solution:

-

Quenching: Pour the reaction mixture slowly onto a large amount of crushed ice with stirring. This precipitates the crude product and dilutes the acid.

-

Extraction: Ensure the quenched mixture is neutralized (e.g., with NaHCO₃ or Na₂CO₃) before extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Perform multiple extractions (3x) to ensure complete recovery.

-

Purification: Recrystallization is an effective purification method for nitrated pyrazoles.[10][11] Test various solvents (e.g., ethanol, isopropanol, or mixtures with water) on a small scale to find one that provides good recovery of pure crystals.

-

-

Experimental Protocols

Protocol 1: Optimized Nitration of 3-ethoxy-1-methyl-1H-pyrazole

This protocol is designed to maximize yield by carefully controlling reaction parameters.

Caption: Step-by-step workflow for the optimized nitration protocol.

Materials:

-

3-ethoxy-1-methyl-1H-pyrazole

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Crushed Ice / Ice Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-ethoxy-1-methyl-1H-pyrazole (1.0 eq).

-

Cooling and Dissolution: Place the flask in an ice-salt bath. Slowly add concentrated H₂SO₄ (approx. 3-4 volumes relative to the substrate) while stirring, ensuring the internal temperature does not exceed 10°C. Stir until the substrate is fully dissolved. Cool the resulting solution to 0-5°C.

-

Nitration: Add concentrated HNO₃ (1.1 eq) to the dropping funnel. Add the nitric acid dropwise to the stirred pyrazole solution over 30-60 minutes. Crucially, maintain the internal reaction temperature between 0-5°C throughout the addition.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction's progress using TLC until the starting material is consumed.

-

Workup - Quenching: In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water (at least 10x the volume of the reaction mixture). Slowly and carefully pour the reaction mixture onto the crushed ice. A precipitate should form.

-

Neutralization: Once all the ice has melted, slowly add saturated NaHCO₃ solution to the mixture until the pH is neutral (~7). Be cautious as this will generate CO₂ gas.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 3 volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent, such as hot ethanol, to obtain pure 3-ethoxy-1-methyl-4-nitro-1H-pyrazole.

Protocol 2: TLC Monitoring

-

Eluent: 3:1 Hexanes:Ethyl Acetate (adjust ratio as needed for optimal spot separation).

-

Plate: Silica gel 60 F₂₅₄.

-

Procedure:

-

Dissolve a small amount of your starting material in ethyl acetate to use as a reference (SM).

-

Using a capillary tube, take a small drop from the reaction mixture and quench it in a vial with a small amount of water and ethyl acetate. Use the organic layer for spotting (Rxn).

-

On the TLC plate, make three spots: SM, Rxn, and a co-spot (both SM and Rxn on the same spot).

-

Develop the plate in the eluent, dry, and visualize under a UV lamp (254 nm). The reaction is complete when the spot corresponding to the starting material is absent in the 'Rxn' lane.

-

Quantitative Data Summary

The following table outlines the key parameters and their target values for achieving optimal yield.

| Parameter | Recommended Value/Condition | Rationale |

| Temperature | 0–5 °C | Minimizes decomposition and side reactions by controlling the highly exothermic process.[2] |

| HNO₃ Stoichiometry | 1.05–1.2 equivalents | A slight excess ensures complete conversion without promoting significant over-nitration. |

| Solvent | Concentrated H₂SO₄ | Acts as both a solvent and a catalyst, generating the required nitronium ion (NO₂⁺).[12] |

| Reaction Time | 1–3 hours (post-addition) | Sufficient time for completion, but should be confirmed by TLC monitoring to avoid degradation.[1] |

| Workup pH | ~7 (Neutral) | Ensures the pyrazole product is in its neutral form for efficient extraction into an organic solvent. |

References

- Vertex AI Search. (2024). Nitration reaction safety.

- National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry.

- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.

- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.

- ACS Publications. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development.

- Benchchem. (n.d.). "troubleshooting guide for the synthesis of heterocyclic compounds".

- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.

- PMC. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.

- DOKUMEN.PUB. (2013). Chemistry, Process Design, and Safety for the Nitration Industry 9780841228863, 9780841228870.

- Canadian Science Publishing. (n.d.). reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives.

- NIH. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review.

- ResearchGate. (n.d.). (PDF) Nitropyrazoles.

- Unknown. (n.d.). Pyrazole.

- Benchchem. (n.d.). Troubleshooting low yield in 5-Nitrovanillin nitration.

- ResearchGate. (n.d.). (PDF) Nitropyrazoles (review).

- Semantic Scholar. (n.d.). Direct nitration of five membered heterocycles.

- ResearchGate. (n.d.). Review on synthesis of nitropyrazoles.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 7. dokumen.pub [dokumen.pub]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ehs.com [ehs.com]

- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]

- 11. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]

- 12. eguru.rrbdavc.org [eguru.rrbdavc.org]

Technical Support Center: Troubleshooting Low Aqueous Solubility of Nitro-Pyrazoles

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to the technical support center. As a Senior Application Scientist, I understand that navigating the experimental challenges of poorly soluble compounds is a common yet significant hurdle in research and development. Nitro-pyrazoles, a class of compounds rich in medicinal and materials science potential, are frequently characterized by their limited solubility in aqueous media. This guide is designed to provide you with not just procedural steps, but the underlying scientific rationale to effectively troubleshoot and overcome these solubility issues.

The core of the problem often lies in the inherent physicochemical properties of the nitro-pyrazole scaffold. The pyrazole ring itself is hydrophobic, and the addition of a nitro group—while crucial for biological activity or material properties—often increases the crystal lattice energy, making it more difficult for water molecules to solvate the compound.[1] This guide will walk you through a logical progression of strategies, from simple adjustments to more advanced formulation techniques, to keep your research moving forward.

Troubleshooting Guide: A Step-by-Step Approach

This section is structured to address the most common issues encountered in the lab. Follow this workflow when your nitro-pyrazole compound fails to dissolve or precipitates from your aqueous solution.

Q1: My nitro-pyrazole compound precipitated out of my aqueous buffer. What is the most direct troubleshooting step?

Answer: The first and often most effective strategy is to attempt a pH adjustment. The pyrazole ring contains weakly basic nitrogen atoms.[2][3] By acidifying the medium, you can protonate one of these nitrogens, forming a pyrazolium salt. This salt is an ionic species and is typically orders of magnitude more soluble in water than the neutral parent compound.[2]

Mechanism of pH-Dependent Solubilization

The equilibrium between the neutral pyrazole (P) and its protonated, water-soluble salt (PH+) is governed by the pH of the solution and the pKa of the compound. Lowering the pH below the pKa will shift the equilibrium towards the more soluble protonated form.

Experimental Protocol: Small-Scale pH-Solubility Screening

-

Preparation: Prepare a small, known amount of your nitro-pyrazole compound as a slurry in your target aqueous buffer at a concentration slightly higher than your desired final concentration.

-

Acidification: While stirring, add a dilute strong acid (e.g., 0.1 M HCl) dropwise.

-

Observation: Visually monitor for dissolution. Use a calibrated pH meter to track the pH of the solution.

-

Equilibration: After the compound dissolves, allow the solution to stir for 15-20 minutes to ensure it is stable and does not precipitate over time.

-

Verification: Once dissolved, you can slowly add a dilute base (e.g., 0.1 M NaOH) to see if the compound precipitates back out as the pH rises, confirming that the solubility is indeed pH-dependent.[4]

Expert Insight: This method is most effective for compounds where the final application can tolerate a lower pH. Always consider the pH stability of your compound and its compatibility with downstream assays (e.g., cell-based experiments or enzymatic reactions).

Q2: pH adjustment was ineffective, or my experimental system requires a near-neutral pH. What should I try next?

Answer: Your next line of defense is the use of co-solvents. A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, reduces the overall polarity of the solvent system.[5][6] This reduction in polarity lowers the interfacial tension between your hydrophobic compound and the solvent, thereby enhancing solubility.[5] This technique is widely used for parenteral and oral formulations of poorly soluble drugs.[6]

Mechanism of Co-Solvency

Co-solvents work by disrupting the hydrogen-bonding network of water, creating a less polar microenvironment around the solute molecule. This "solubilizing environment" is more favorable for dissolving non-polar compounds like nitro-pyrazoles. The presence of a co-solvent can increase solubility by several orders of magnitude.[7][8]

Caption: Cyclodextrin Inclusion Complex Formation.

Frequently Asked Questions (FAQs)

FAQ 1: Why are nitro-pyrazoles fundamentally difficult to dissolve in water?

The low aqueous solubility is a result of two primary factors. First, the core pyrazole ring is a hydrophobic heterocyclic structure. [1]Second, the presence of the nitro group, while polar, contributes to strong intermolecular interactions in the solid state, leading to high crystal lattice energy. For dissolution to occur, the energy released from solvating the molecule with water must be sufficient to overcome this crystal lattice energy. For many nitro-pyrazoles, this balance is unfavorable in pure water. [9]

FAQ 2: Does the position of the nitro group on the pyrazole ring affect solubility?